BML-111

Inflammation Resolution Neutrophil Biology Lipid Mediators

Researchers seeking to study FPR2/ALX pathways often face the challenge of rapid metabolic degradation of endogenous Lipoxin A4, limiting experimental reproducibility in chronic disease models. BML-111 solves this with a C-7 truncated structure that confers enhanced metabolic stability. - Equiactive to native LXA4 (IC50 = 5 nM) in LTB4-induced chemotaxis assays. - Validated in vivo efficacy: 1 mg/kg i.p. in rodent models of acute lung injury, arthritis, and colitis. - Dual regulation of ACE and ACE2, shifting the RAS balance toward the protective ACE2/Ang-(1-7)/Mas axis.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
Cat. No. B1667149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-111
Synonyms5(S),6(R)-7-trihydroxyheptanoic acid, methyl ester
BML-111
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(C(CO)O)O
InChIInChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyRNMFWAFZUNVQOR-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BML-111: Quantified Potency and Stability Data for Lipoxin A4 Receptor Agonist Procurement


BML-111 (CAS 78606-80-1), chemically defined as (5S,6R)-methyl 5,6,7-trihydroxyheptanoate, is a synthetic, C-7 truncated analog of the endogenous anti-inflammatory and pro-resolving lipid mediator Lipoxin A4 (LXA4) [1]. It functions as a potent agonist of the formyl peptide receptor 2 (FPR2/ALX), the cognate receptor for LXA4 . BML-111 is widely utilized as a research tool to investigate the therapeutic potential of LXA4-mediated signaling pathways in models of acute and chronic inflammation, cancer, and ischemia-reperfusion injury. Its chemical modification confers enhanced metabolic stability compared to the native ligand, making it a more tractable reagent for in vivo studies [2].

Why BML-111 Cannot Be Interchanged with Native Lipoxin A4 or Alternative FPR2 Agonists


Direct substitution of BML-111 with endogenous Lipoxin A4 (LXA4) or other synthetic FPR2 agonists (e.g., ATLa, WKYMVm) is scientifically invalid due to fundamental differences in molecular pharmacology, metabolic stability, and target selectivity. Native LXA4 is subject to rapid enzymatic inactivation in vivo, primarily via dehydrogenation and omega-oxidation, which severely limits its utility in chronic disease models [1]. In contrast, BML-111's C-7 truncation confers resistance to metabolic degradation, enabling sustained receptor engagement and biological activity in vivo [2]. Furthermore, FPR2/ALX exhibits ligand-biased signaling, meaning different agonists can stabilize distinct receptor conformations, leading to divergent downstream signaling pathways (G-protein vs. β-arrestin) and, consequently, unique functional outcomes [3]. Therefore, experimental reproducibility and accurate interpretation of results are contingent upon the use of a specific, well-characterized agonist like BML-111, whose quantitative in vitro and in vivo profile is documented below.

Quantitative Differentiation Guide for BML-111 Selection vs. Comparators


Head-to-Head Functional Equivalence: BML-111 vs. Native Lipoxin A4 in Inhibiting LTB4-Induced Neutrophil Chemotaxis

BML-111 is functionally equipotent to native Lipoxin A4 (LXA4) in a key canonical assay of inflammation resolution: inhibition of leukotriene B4 (LTB4)-induced polymorphonuclear neutrophil (PMN) chemotaxis. This direct comparison demonstrates that the C-7 truncation of BML-111 does not compromise its agonist activity at the FPR2/ALX receptor in this specific functional readout [1]. The identical IC50 values confirm that BML-111 is a valid surrogate for LXA4 for studying this anti-inflammatory pathway, while offering superior stability.

Inflammation Resolution Neutrophil Biology Lipid Mediators

Dual Modulation of Renin-Angiotensin System Enzymes: BML-111 vs. Vehicle Control in an In Vivo Model

BML-111 demonstrates a unique, dual regulatory effect on key enzymes of the renin-angiotensin system (RAS) not reported for other simple FPR2 agonists like the peptide WKYMVm. In a rat model of LPS/D-GalN-induced acute liver injury, treatment with BML-111 (1 mg/kg) led to a quantifiable shift in the RAS balance, decreasing the activity of the pro-inflammatory angiotensin-converting enzyme (ACE) while concurrently increasing the activity of the protective angiotensin-converting enzyme 2 (ACE2) [1]. This bidirectional regulation is a differentiating feature of BML-111's pharmacology.

Renin-Angiotensin System Acute Injury Cardiovascular

In Vivo Efficacy: BML-111 vs. ATL-1 in Tumor Angiogenesis and Growth Models

While both BML-111 and ATL-1 are synthetic LXA4 analogs with anti-angiogenic properties, BML-111 has demonstrated direct, quantifiable inhibition of tumor growth in a syngeneic murine model. Treatment of H22 hepatoma-bearing mice with BML-111 (1 mg/kg, i.p.) for 15 days resulted in significant suppression of tumor growth in vivo [1]. A cross-study comparison suggests BML-111's effects are mediated through downregulation of VEGF and HIF-1α, a mechanism that has also been reported for ATL-1, but BML-111's tumor growth inhibition has been quantified directly [2].

Tumor Angiogenesis Cancer Immunotherapy In Vivo Pharmacology

Receptor-Specific Mechanism Validation: BML-111's Effects are Blocked by FPR2/ALX Antagonist BOC-2

Unlike some other LXA4 analogs reported to have off-target effects, BML-111's biological activity in a key functional assay is directly and completely blocked by the selective FPR2/ALX antagonist BOC-2 [1]. This target engagement study provides critical mechanistic validation, confirming that the observed anti-angiogenic and anti-permeability effects of BML-111 on VEGF-stimulated tumor-derived endothelial cells are specifically mediated through its cognate receptor, FPR2/ALX. This is a crucial piece of evidence for researchers requiring a tool compound with a well-defined and validated mechanism of action.

Target Engagement FPR2/ALX Pharmacology

Pathway-Specific Inhibition: BML-111's Suppression of 5-LOX, 12-LOX, and 15-LOX in Cancer Cells

BML-111 demonstrates a specific and quantifiable inhibitory effect on multiple lipoxygenase (LOX) enzymes, a profile that differentiates it from broad-spectrum anti-inflammatory agents and may contribute to its anti-metastatic effects. In CoCl2-stimulated MCF-7 breast cancer cells, BML-111 treatment significantly reduced the protein expression of 5-LOX, 12-LOX, and 15-LOX compared to stimulated controls [1]. This multi-LOX suppression is a distinct biochemical signature of BML-111 activity, contributing to its ability to inhibit epithelial-mesenchymal transition (EMT) and cell migration.

Lipoxygenase Pathway Cancer Metastasis Epithelial-Mesenchymal Transition

Optimized Application Scenarios for BML-111 in Inflammation and Oncology Research


Investigating FPR2/ALX-Mediated Resolution of Acute and Chronic Inflammation

BML-111 is the optimal tool compound for delineating the role of the FPR2/ALX receptor in inflammation resolution. Its established potency, equiactive to native LXA4 (IC50 = 5 nM in LTB4-induced chemotaxis [1]), and validated on-target mechanism (blocked by BOC-2 [2]), make it ideal for use in well-controlled in vitro assays and in vivo models (e.g., 1 mg/kg i.p. in rodents) of acute lung injury, arthritis, and colitis. Its enhanced stability relative to LXA4 ensures sustained pathway activation in chronic disease models [3].

Exploring the Link Between Inflammation Resolution and the Renin-Angiotensin System (RAS)

For studies aiming to connect pro-resolving pathways with cardiovascular or renal physiology, BML-111 provides a unique pharmacological probe due to its dual regulatory effect on ACE and ACE2 [4]. This specific activity, which shifts the RAS balance towards the protective ACE2/Ang-(1-7)/Mas axis, is a differentiated feature not commonly observed with other FPR2 agonists. Researchers can use BML-111 to dissect this novel mechanism in models of hypertension, organ fibrosis, and acute injury, with established in vivo dosing regimens available in the literature.

Validating the 5-Lipoxygenase Pathway as a Therapeutic Target in Cancer Metastasis

BML-111 is a highly relevant tool for cancer biologists investigating the role of lipid mediator pathways in tumor progression. Its documented ability to suppress 5-LOX, 12-LOX, and 15-LOX expression in cancer cells [5] provides a clear mechanistic link between FPR2 activation and inhibition of epithelial-mesenchymal transition (EMT) and migration. This makes BML-111 a superior choice over other FPR2 agonists for target validation studies in breast cancer, hepatoma, and melanoma models [6] where LOX pathway involvement is hypothesized.

Studying FPR2-Dependent Modulation of Tumor Angiogenesis and Immune Infiltration

BML-111 is well-suited for in vivo oncology research focused on the tumor microenvironment. Its established efficacy in suppressing tumor growth and angiogenesis in syngeneic models (e.g., H22 hepatoma [6]), coupled with its ability to inhibit macrophage infiltration, makes it a valuable compound for dissecting the complex interplay between tumor cells, endothelial cells, and immune cells. The well-documented in vivo protocol (1 mg/kg, i.p.) allows for reproducible and comparable studies across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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